molecular formula C22H20FN5O3S B2612282 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-22-3

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2612282
M. Wt: 453.49
InChI Key: MRVOIVWKTJOJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide may be structurally related to compounds showing potent antibacterial activities. For example, 8-chloroquinolone derivatives with N-1 substituted groups, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have demonstrated remarkable antibacterial potency against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003).

Cancer Research

Research has indicated that certain quinazolinone and isoquinoline derivatives exhibit potential as anticancer agents. Compounds like diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate have shown moderate to high antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells (Fang et al., 2016). Moreover, other studies on quinazoline derivatives have found them to be effective in inhibiting tumor growth, suggesting their potential in cancer therapy (Bu et al., 2001).

Synthesis and Chemical Development

In the realm of organic chemistry, the development of synthetic routes for related compounds has been a focus. For instance, the synthesis of YM758 monophosphate, a compound structurally similar to N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, highlights advancements in practical and efficient synthesis methods for such compounds, which could have implications for the synthesis of N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide itself (Yoshida et al., 2014).

Imaging and Diagnostic Applications

Certain benzamide analogs, which may be structurally related to N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, have been evaluated for their potential in imaging solid tumors using positron emission tomography (PET). These studies indicate a possible application of such compounds in medical imaging and diagnostics (Tu et al., 2007).

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c23-15-9-3-2-8-14(15)20(30)25-18-19(24)26-22(27-21(18)31)32-12-17(29)28-11-5-7-13-6-1-4-10-16(13)28/h1-4,6,8-10H,5,7,11-12H2,(H,25,30)(H3,24,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVOIVWKTJOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

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